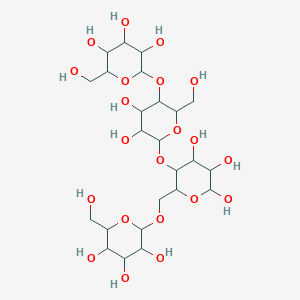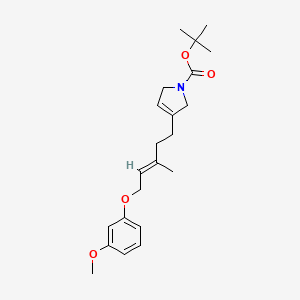
tert-butyl (E)-3-(5-(3-methoxyphenoxy)-3-methylpent-3-en-1-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl-(E)-3-(5-(3-Methoxyphenoxy)-3-methylpent-3-en-1-yl)-2,5-dihydro-1H-pyrrol-1-carboxylat ist eine komplexe organische Verbindung, die eine tert-Butyl-Estergruppe, eine Methoxyphenoxygruppe und einen Pyrrolring aufweist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Eine gängige Methode zur Synthese von tert-Butylestern ist die Steglich-Veresterung, bei der Dicyclohexylcarbodiimid (DCC) und 4-Dimethylaminopyridin (DMAP) als Katalysatoren verwendet werden . Dieses Verfahren ist besonders nützlich zur Bildung von Estern aus sterisch gehinderten Carbonsäuren und Alkoholen.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Synthese von tert-Butylestern mithilfe von Mikroreaktorsystemen im Durchflussverfahren erreicht werden. Diese Methode bietet mehrere Vorteile, darunter erhöhte Effizienz, Vielseitigkeit und Nachhaltigkeit im Vergleich zu traditionellen Batch-Prozessen . Die Verwendung von Mikroreaktoren im Durchfluss ermöglicht eine präzise Kontrolle der Reaktionsbedingungen, was zu höheren Ausbeuten und reduziertem Abfall führt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing tert-butyl esters is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . This method is particularly useful for forming esters from sterically hindered carboxylic acids and alcohols.
Industrial Production Methods
In an industrial setting, the synthesis of tert-butyl esters can be achieved using flow microreactor systems. This method offers several advantages, including increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Chemischer Reaktionen
Reaktionstypen
tert-Butyl-(E)-3-(5-(3-Methoxyphenoxy)-3-methylpent-3-en-1-yl)-2,5-dihydro-1H-pyrrol-1-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder Amine umwandeln.
Substitution: Die Methoxyphenoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat (KMnO4) für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) für die Reduktion und Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach der gewünschten Transformation, umfassen aber typischerweise kontrollierte Temperaturen und spezifische Lösungsmittel.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation der Verbindung zu Ketonen oder Aldehyden führen, während die Reduktion Alkohole oder Amine produzieren kann.
Wissenschaftliche Forschungsanwendungen
tert-Butyl-(E)-3-(5-(3-Methoxyphenoxy)-3-methylpent-3-en-1-yl)-2,5-dihydro-1H-pyrrol-1-carboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Die Verbindung wird als Baustein in der organischen Synthese verwendet, insbesondere bei der Bildung komplexer Moleküle.
Biologie: Sie kann aufgrund ihrer einzigartigen strukturellen Eigenschaften in der Erforschung biologischer Pfade und Interaktionen verwendet werden.
Industrie: Sie kann bei der Herstellung von Spezialchemikalien und -materialien, einschließlich Polymeren und Beschichtungen, verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von tert-Butyl-(E)-3-(5-(3-Methoxyphenoxy)-3-methylpent-3-en-1-yl)-2,5-dihydro-1H-pyrrol-1-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Pfade. Die tert-Butylgruppe kann beispielsweise die Reaktivität und Stabilität der Verbindung beeinflussen, indem sie sterische Hinderung bietet . Die Methoxyphenoxygruppe kann an verschiedenen chemischen Reaktionen teilnehmen und trägt zur Gesamtaktivität der Verbindung bei.
Wirkmechanismus
The mechanism of action of tert-butyl (E)-3-(5-(3-methoxyphenoxy)-3-methylpent-3-en-1-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group, for example, can influence the compound’s reactivity and stability by providing steric hindrance . The methoxyphenoxy group can participate in various chemical reactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere tert-Butylester und Pyrrolderivate, wie zum Beispiel:
- tert-Butyl-(E)-3-(5-(3-Hydroxyphenoxy)-3-methylpent-3-en-1-yl)-2,5-dihydro-1H-pyrrol-1-carboxylat
- tert-Butyl-(E)-3-(5-(3-Chlorphenoxy)-3-methylpent-3-en-1-yl)-2,5-dihydro-1H-pyrrol-1-carboxylat
Einzigartigkeit
Die Einzigartigkeit von tert-Butyl-(E)-3-(5-(3-Methoxyphenoxy)-3-methylpent-3-en-1-yl)-2,5-dihydro-1H-pyrrol-1-carboxylat liegt in seiner Kombination von funktionellen Gruppen, die spezifische Reaktivität und potentielle Anwendungen verleihen. Das Vorhandensein der Methoxyphenoxygruppe unterscheidet sie insbesondere von anderen ähnlichen Verbindungen und trägt zu ihrem einzigartigen chemischen Verhalten bei.
Eigenschaften
Molekularformel |
C22H31NO4 |
|---|---|
Molekulargewicht |
373.5 g/mol |
IUPAC-Name |
tert-butyl 3-[(E)-5-(3-methoxyphenoxy)-3-methylpent-3-enyl]-2,5-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C22H31NO4/c1-17(12-14-26-20-8-6-7-19(15-20)25-5)9-10-18-11-13-23(16-18)21(24)27-22(2,3)4/h6-8,11-12,15H,9-10,13-14,16H2,1-5H3/b17-12+ |
InChI-Schlüssel |
YHRWRXLFFNDILD-SFQUDFHCSA-N |
Isomerische SMILES |
C/C(=C\COC1=CC=CC(=C1)OC)/CCC2=CCN(C2)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC(=CCOC1=CC=CC(=C1)OC)CCC2=CCN(C2)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




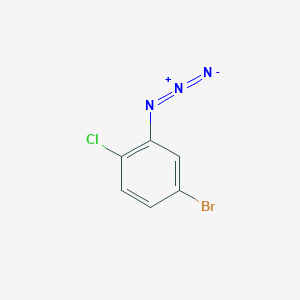
![(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) acetate](/img/structure/B12314193.png)
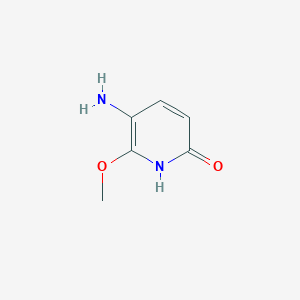
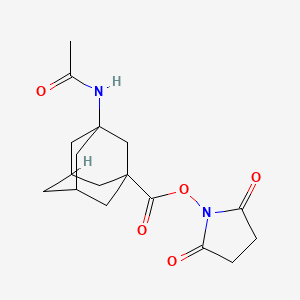
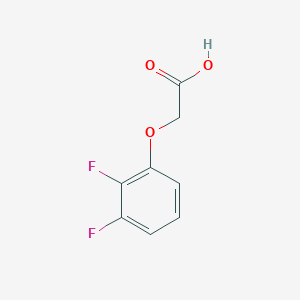


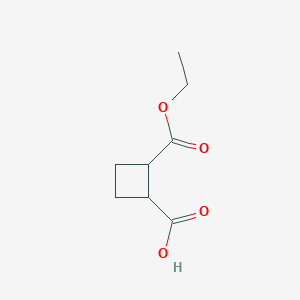
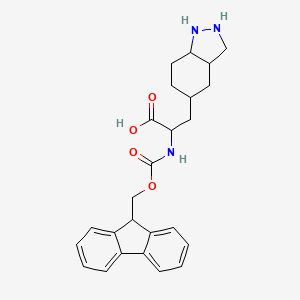
![5-methyl-6,7-dihydro-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12314236.png)
![1-[(1-Cyclopropylethyl)amino]propan-2-ol](/img/structure/B12314239.png)
